molecular formula C9H11NO2 B1457182 Methyl 2-(5-methylpyridin-3-yl)acetate CAS No. 1256804-64-4

Methyl 2-(5-methylpyridin-3-yl)acetate

Cat. No.: B1457182
CAS No.: 1256804-64-4
M. Wt: 165.19 g/mol
InChI Key: RVEZFLOUMBNDNN-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylpyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(5-methylpyridin-3-yl)acetate can be synthesized through several methods. One common method involves the esterification of 5-methylpyridine-3-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 2-(5-methylpyridin-3-yl)acetate exerts its effects depends on the specific context of its use. In chemical reactions, its ester group can participate in nucleophilic acyl substitution, while the pyridine ring can engage in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(5-methylpyridin-3-yl)acetate is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEZFLOUMBNDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-64-4
Record name 3-Pyridineacetic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256804-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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